molecular formula C11H12Cl2F3N B14782875 2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride

2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride

Cat. No.: B14782875
M. Wt: 286.12 g/mol
InChI Key: OHWIOZGVNMBSEA-UHFFFAOYSA-N
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Description

®-2-(2-Chloro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a pyrrolidine ring substituted with a chlorinated and trifluoromethylated phenyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-Chloro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution Reactions:

    Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

®-2-(2-Chloro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogenated compounds, nucleophiles, and electrophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

®-2-(2-Chloro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(2-Chloro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(2-Chloro-5-(trifluoromethyl)phenyl)pyrrolidine
  • (S)-2-(2-Chloro-5-(trifluoromethyl)phenyl)pyrrolidine
  • 2-(2-Chloro-5-(trifluoromethyl)phenyl)pyrrolidine

Uniqueness

®-2-(2-Chloro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of both chloro and trifluoromethyl groups. These features contribute to its distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C11H12Cl2F3N

Molecular Weight

286.12 g/mol

IUPAC Name

2-[2-chloro-5-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride

InChI

InChI=1S/C11H11ClF3N.ClH/c12-9-4-3-7(11(13,14)15)6-8(9)10-2-1-5-16-10;/h3-4,6,10,16H,1-2,5H2;1H

InChI Key

OHWIOZGVNMBSEA-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=C(C=CC(=C2)C(F)(F)F)Cl.Cl

Origin of Product

United States

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